(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)18(26)25-10-7-17(13-25)27-19-23-11-16(22)12-24-19/h3-6,11-12,17H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYDEXWMBRKKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrrolidine ring, which is a common feature in many pharmaceuticals and is known to interact with various biological targets. The presence of fluorine and chlorine atoms might enhance the compound’s ability to penetrate biological membranes, potentially affecting its pharmacokinetics .
The compound’s mode of action, like many drugs, would likely involve binding to its target(s) and modulating their activity, leading to changes in downstream biochemical pathways. The specific effects would depend on the nature of the target and the type of modulation (activation or inhibition) .
The compound’s pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. These factors would affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that might interact with the compound or its targets .
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Structural Overview
The compound features a complex structure comprising:
- A cyclopentyl group connected to a 4-chlorophenyl moiety.
- A pyrrolidine ring linked to a 5-fluoropyrimidine derivative through an ether bond.
This unique combination of structural elements suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrrolidine ring is known for its role in modulating neurotransmitter systems, while the pyrimidine component may influence nucleic acid metabolism and signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to pyrimidine metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling cascades.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related pyrimidine compounds has demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
Neuropharmacological Effects
Given the presence of the pyrrolidine ring, there is potential for neuropharmacological effects. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to acetylcholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound’s efficacy against various cancer cell lines and bacterial strains. For example:
- Anticancer Efficacy : The compound was tested against several cancer cell lines, showing IC50 values comparable to existing chemotherapeutics.
- Antibacterial Activity : In vitro tests revealed that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicates that modifications on the chlorophenyl and pyrimidine moieties significantly affect biological activity. For instance:
- Increasing fluorination on the pyrimidine ring enhances potency against specific cancer cell lines.
- Alterations in the cyclopentyl structure may improve selectivity towards certain enzyme targets.
Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other methanone derivatives reported in the literature. Key analogs include:
(a) (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11, )
- Structure : A 4-chlorophenyl group linked via a ketone to a piperidine ring substituted with pyrimidine.
- Key Differences :
- Heterocyclic Linker : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound.
- Substituent : Pyrimidine without fluorine vs. 5-fluoropyrimidine.
- Fluorination at the pyrimidine position could improve metabolic stability and electronic interactions .
(b) (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone ()
- Structure : A 4-chlorophenyl group linked to a tetrahydrofuran ring.
- Key Differences: Oxygen Heterocycle: Tetrahydrofuran (non-nitrogenous) vs. pyrrolidine (nitrogen-containing). Substituent: Lacks the fluoropyrimidine group.
- Implications : The absence of a nitrogen atom and fluorinated aromatic system may limit interactions with targets requiring hydrogen bonding or π-stacking .
(c) (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone ()
- Structure : A pyrazole-pyridine hybrid with chloro and trifluoromethyl groups.
- Key Differences :
- Core Structure : Pyrazole-pyridine vs. fluoropyrimidine-pyrrolidine.
- Halogenation : Dual chloro/trifluoromethyl vs. single fluorine.
- Implications : The trifluoromethyl group in ’s compound may enhance lipophilicity, whereas the fluorine in the target compound could optimize electronic effects without excessive hydrophobicity .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and fluoropyrimidine group may reduce solubility compared to Compound 11 but improve target affinity.
- The lower Rf value of Compound 11 (0.18) suggests greater polarity than the tetrahydrofuran derivative (0.31), likely due to the pyrimidine-piperidine system .
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyrimidine/Piperidine Derivatives (Compound 11) : Such compounds often exhibit kinase inhibitory activity due to pyrimidine’s ability to mimic ATP purines.
- Pyrrolidine Linkers : The 5-membered ring may confer conformational flexibility, aiding in binding to diverse protein pockets .
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
The compound's structure is validated using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR provides insights into functional groups and stereochemistry, while X-ray crystallography (using SHELX software for refinement ) resolves the 3D arrangement of atoms. For example, analogs like JNJ-42048232 were characterized via - and -NMR, confirming substituent positions and cyclopentyl connectivity .
Q. What synthetic routes are employed to prepare this compound, and how are yields optimized?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the cyclopentyl-chlorophenyl core via Friedel-Crafts acylation or Grignard reactions.
- Step 2: Functionalization of the pyrrolidine ring with fluoropyrimidine using nucleophilic substitution under controlled pH and temperature . Key optimizations include solvent selection (e.g., dichloromethane for polar intermediates) and catalysts (e.g., palladium for cross-coupling reactions). Continuous flow reactors may enhance reproducibility in large-scale synthesis .
Q. What spectroscopic techniques are used to monitor reaction progress?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) track intermediate purity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-F stretches, while UV-Vis monitors π→π* transitions in fluoropyrimidine .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models analyze interactions with targets like kinases or GPCRs. For analogs, privileged substructures (e.g., fluoropyrimidine) correlate with enhanced binding to adenosine receptors . Density functional theory (DFT) calculations further predict electronic properties influencing reactivity .
Q. What experimental design considerations address stability challenges during biological assays?
Degradation studies under varying pH, temperature, and light exposure guide storage conditions (e.g., -80°C in amber vials). Continuous cooling (4°C) during assays minimizes organic decomposition, as observed in wastewater matrix studies . Accelerated stability testing (ICH guidelines) identifies degradation products via LC-MS .
Q. How are structure-activity relationships (SAR) explored for this compound?
SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing 5-fluoropyrimidine with 5-bromopyridine) and comparing bioactivity. For example, replacing pyrimidine with pyridine in analogs reduced anticancer potency but improved solubility . Dose-response curves and IC values quantify efficacy against target enzymes .
Q. What strategies resolve contradictions in pharmacological data across studies?
Meta-analyses reconcile discrepancies by standardizing assay conditions (e.g., cell line selection, incubation time). For instance, conflicting cytotoxicity data may arise from differences in ATP levels in cell viability assays. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) validate mechanisms .
Q. How is the compound’s interaction with biological macromolecules characterized?
Surface plasmon resonance (SPR) measures real-time binding kinetics (k/k) to proteins like kinases. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray co-crystallography visualizes binding modes, as seen in studies of similar methanone derivatives .
Methodological Challenges
Q. What are the limitations in scaling up synthesis for in vivo studies?
Scalability challenges include low yields in final coupling steps (e.g., <40% in pyrrolidine-fluoropyrimidine conjugation) and purification of stereoisomers. Semi-preparative HPLC or chiral stationary phases resolve enantiomers, but cost and time remain barriers .
Q. How are metabolic pathways and toxicity profiles evaluated preclinically?
Microsomal stability assays (using liver S9 fractions) identify major metabolites via LC-MS/MS. Ames tests and hERG channel inhibition assays assess genotoxicity and cardiotoxicity. Zebrafish models provide rapid in vivo toxicity data, complementing rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
